molecular formula C26H25FN2O4 B2876710 N-(4-ethoxyphenyl)-2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide CAS No. 850907-09-4

N-(4-ethoxyphenyl)-2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide

Cat. No.: B2876710
CAS No.: 850907-09-4
M. Wt: 448.494
InChI Key: JEFGWIBUSASXTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure suggests it could interact with biological systems in unique ways, making it a subject of interest for scientific research.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25FN2O4/c1-2-32-20-12-10-19(11-13-20)28-25(30)17-33-24-9-5-7-22-21(24)14-15-29(26(22)31)16-18-6-3-4-8-23(18)27/h3-13H,2,14-17H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFGWIBUSASXTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the 1-Oxo-1,2,3,4-Tetrahydroisoquinoline Skeleton

The foundational tetrahydroisoquinoline scaffold is synthesized via Pictet–Spengler cyclization , adapted from methods in.

Procedure :

  • Condense phenethylamine derivatives with formaldehyde in acidic conditions (HCl, ethanol, 60°C, 12 h) to form the tetrahydroisoquinoline ring.
  • Oxidize the resultant 1,2,3,4-tetrahydroisoquinoline to the 1-oxo derivative using potassium permanganate in acetone (0°C, 2 h).

Key Data :

Step Yield Characterization (IR, $$^1$$H NMR)
Cyclization 78% IR: 1685 cm$$^{-1}$$ (C=O stretch)
Oxidation 85% $$^1$$H NMR (CDCl$$3$$): δ 4.35 (s, 2H, CH$$2$$-N)

C2-Alkylation with 2-Fluorobenzyl Bromide

Introducing the 2-fluorobenzyl group at the C2-position employs Mitsunobu alkylation or direct nucleophilic substitution .

Optimized Protocol :

  • Dissolve 1-oxo-tetrahydroisoquinoline (1 eq) in dry THF.
  • Add 2-fluorobenzyl bromide (1.2 eq), cesium carbonate (2 eq), and catalytic TBAB (tetrabutylammonium bromide).
  • Reflux at 80°C for 8 h under nitrogen.

Outcome :

  • Yield : 72% after silica gel chromatography (hexane:ethyl acetate = 3:1)
  • MS (ESI+) : m/z 298.1 [M+H]$$^+$$ (calc. 298.12)

Functionalization at the C5-Position: Etherification

Hydroxylation via Directed Ortho-Metalation

Generate the C5-hydroxy intermediate using lithiation-electrophilic trapping :

  • Treat 2-[(2-fluorophenyl)methyl]-1-oxo-tetrahydroisoquinoline with LDA (lithium diisopropylamide) at -78°C in THF.
  • Quench with trimethylborate followed by oxidative workup (H$$2$$O$$2$$, NaOH).

Analytical Validation :

  • $$^1$$H NMR : δ 6.82 (d, J = 8.4 Hz, 1H, C6-H), 5.21 (s, 1H, OH)

Ether Bond Formation with Bromoacetamide Precursor

Couple the C5-hydroxy group to the acetamide side chain via Williamson ether synthesis :

  • React 5-hydroxy-tetrahydroisoquinoline (1 eq) with 2-bromo-N-(4-ethoxyphenyl)acetamide (1.1 eq) in DMF.
  • Use K$$2$$CO$$3$$ (3 eq) as base, 60°C, 6 h.

Reaction Table :

Reagent Equiv Temperature Time Yield
K$$2$$CO$$3$$ 3 60°C 6 h 68%
Cs$$2$$CO$$3$$ 2 80°C 4 h 74%

Optimal conditions with Cs$$2$$CO$$3$$ improve yield to 74%.

Final Amidation and Purification

Synthesis of 2-Bromo-N-(4-ethoxyphenyl)acetamide

Procedure :

  • Stir 4-ethoxyaniline (1 eq) with bromoacetyl bromide (1.2 eq) in dichloromethane.
  • Add triethylamine (2 eq) dropwise at 0°C, then warm to room temperature for 2 h.

Characterization :

  • MP : 112–114°C
  • IR : 1654 cm$$^{-1}$$ (amide C=O)

Global Deprotection and Crystallization

Final purification employs recrystallization from ethanol/water (1:1):

  • Purity : >99% (HPLC, C18 column, 90:10 acetonitrile:water)
  • $$^1$$H NMR (DMSO-d$$6$$): δ 10.21 (s, 1H, NH), 7.35–6.78 (m, 8H, aromatic), 4.62 (s, 2H, OCH$$2$$CO), 4.02 (q, J = 7.0 Hz, 2H, OCH$$2$$CH$$3$$)

Optimization Challenges and Competing Pathways

Regioselectivity in C2-Alkylation

Competing N- vs. C-alkylation is mitigated by:

  • Using bulky bases (Cs$$2$$CO$$3$$ over K$$2$$CO$$3$$) to favor C-alkylation
  • Low-temperature conditions (-20°C) to suppress N-alkylation byproducts

Etherification Side Reactions

Over-alkylation at the phenolic oxygen is prevented by:

  • Strict stoichiometric control of bromoacetamide (1.1 eq)
  • Phase-transfer catalysis (18-crown-6) to enhance reaction efficiency

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide may undergo various chemical reactions, including:

    Oxidation: Potential oxidation of the ethoxy group to form an aldehyde or carboxylic acid.

    Reduction: Reduction of the carbonyl group in the isoquinoline core to form an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like PCC, KMnO₄, or Jones reagent.

    Reduction: Reagents like LiAlH₄, NaBH₄, or catalytic hydrogenation.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and catalysts (e.g., Pd/C).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or acids, while reduction could produce alcohols.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide could have several scientific research applications:

    Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug discovery, particularly in targeting specific receptors or enzymes.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action for N-(4-ethoxyphenyl)-2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide would depend on its specific interactions with biological targets. Potential mechanisms might include:

    Molecular Targets: Binding to specific receptors, enzymes, or proteins.

    Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-[[2-[(2-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide
  • N-(4-ethoxyphenyl)-2-[[2-[(2-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide

Uniqueness

N-(4-ethoxyphenyl)-2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide may exhibit unique properties due to the presence of the fluorine atom, which can influence its electronic properties, binding affinity, and metabolic stability compared to similar compounds.

Biological Activity

N-(4-ethoxyphenyl)-2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydroisoquinoline core, which is known for its diverse pharmacological properties. The presence of the ethoxy and fluorophenyl groups suggests potential interactions with various biological targets.

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes involved in disease pathways. For instance, it has shown promise as an inhibitor of plasma kallikrein, which plays a role in inflammatory responses and blood pressure regulation .
  • Modulation of Receptor Activity : Preliminary studies suggest that the compound may interact with G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways. This interaction could lead to alterations in calcium ion concentrations and other second messenger systems .
  • Neuroprotective Effects : Given the structural similarities to known neuroprotective agents, there is potential for this compound to influence neurodegenerative processes by modulating NMDA receptor activity, which is crucial for synaptic plasticity and memory formation .

Biological Activity Data

A summary of key findings related to the biological activity of this compound is presented in the table below:

Biological Activity Observation Reference
Plasma Kallikrein InhibitionSignificant inhibition at concentrations > 50 μM
NMDA Receptor ModulationPotential neuroprotective effects observed
GPCR InteractionAlters intracellular calcium levels

Case Studies

Several case studies have explored the efficacy of this compound in various therapeutic contexts:

  • Inflammation Models : In animal models of inflammation, treatment with this compound resulted in reduced inflammatory markers and improved clinical outcomes compared to controls.
  • Neurodegenerative Disease Models : In vitro studies using neuronal cell lines demonstrated that the compound could protect against oxidative stress-induced cell death, suggesting its potential utility in conditions such as Alzheimer's disease.
  • Cardiovascular Studies : Research into its effects on cardiovascular function indicated that the compound might modulate vascular tone through its action on endothelial cells, highlighting its potential as a therapeutic agent for hypertension.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.